4,5-Dichloro-8-methoxy-2-methylquinoline

Catalog No.
S12581396
CAS No.
927995-51-5
M.F
C11H9Cl2NO
M. Wt
242.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-8-methoxy-2-methylquinoline

CAS Number

927995-51-5

Product Name

4,5-Dichloro-8-methoxy-2-methylquinoline

IUPAC Name

4,5-dichloro-8-methoxy-2-methylquinoline

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

InChI

InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-7(12)3-4-9(15-2)11(10)14-6/h3-5H,1-2H3

InChI Key

YNLAGOZGZHGMFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Cl)Cl)OC

4,5-Dichloro-8-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NOC_{11}H_9Cl_2NO and a molecular weight of approximately 242.1 g/mol. It features a quinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of two chlorine atoms at the 4 and 5 positions, a methoxy group at the 8 position, and a methyl group at the 2 position contributes to its unique chemical properties and potential biological activities .

The chemical reactivity of 4,5-dichloro-8-methoxy-2-methylquinoline can be attributed to the electron-withdrawing effects of the chlorine atoms and the methoxy group. Common reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature allows for electrophilic substitution reactions at positions that are not already substituted.
  • Reduction Reactions: The compound can undergo reduction to yield amine derivatives, particularly under strong reducing conditions.

4,5-Dichloro-8-methoxy-2-methylquinoline has been studied for its potential biological activities, including:

  • Antimicrobial Activity: Some studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties: Preliminary research indicates that it may have cytotoxic effects on certain cancer cell lines, although more extensive studies are needed to confirm these effects.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases dependent on these enzymes.

The synthesis of 4,5-dichloro-8-methoxy-2-methylquinoline can be achieved through several methods:

  • Starting from Quinoline Derivatives: The synthesis often begins with commercially available quinoline derivatives, followed by chlorination and methoxylation steps.
  • Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride in suitable solvents.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

4,5-Dichloro-8-methoxy-2-methylquinoline has various applications in different fields:

  • Pharmaceutical Research: It is used as a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Biology: It serves as a tool compound in studying biological pathways and enzyme functions.
  • Material Science: Its derivatives may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 4,5-dichloro-8-methoxy-2-methylquinoline have focused on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins have shown potential in drug design.
  • Receptor Binding Assays: Studies have been conducted to evaluate its affinity for specific receptors involved in disease pathways.

Several compounds share structural similarities with 4,5-dichloro-8-methoxy-2-methylquinoline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Chloro-8-methoxy-2-methylquinoline64951-58-20.95
4-Chloro-6-methoxy-2-methylquinoline50593-73-20.92
4-Chloro-8-hydroxy-2-methylquinoline28507-46-20.92
5-Chloro-8-methoxy-2-methylquinolin-4-ol421568-47-00.91
4-Chloro-7-methoxy-2-methylquinoline75896-68-30.91

Uniqueness

The uniqueness of 4,5-dichloro-8-methoxy-2-methylquinoline lies in its specific arrangement of chlorine and methoxy groups that contribute to its distinct biological activity profile compared to similar compounds. Its dual chlorine substitution enhances its reactivity while maintaining stability within biological systems.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

241.0061193 g/mol

Monoisotopic Mass

241.0061193 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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